2-Naphthaleneacrylic acid ethyl ester

Description

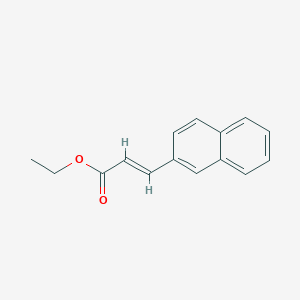

2-Naphthaleneacrylic acid ethyl ester (IUPAC name: ethyl (E)-3-(naphthalen-2-yl)acrylate) is an aromatic acrylic acid ester characterized by a naphthalene moiety conjugated with an acrylate group. This compound combines the UV-absorbing properties of naphthalene with the reactivity of the α,β-unsaturated ester, making it valuable in organic synthesis, polymer chemistry, and photochemical applications.

Properties

IUPAC Name |

ethyl (E)-3-naphthalen-2-ylprop-2-enoate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H14O2/c1-2-17-15(16)10-8-12-7-9-13-5-3-4-6-14(13)11-12/h3-11H,2H2,1H3/b10-8+ | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VARFCVWJZNTTAQ-CSKARUKUSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C=CC1=CC2=CC=CC=C2C=C1 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCOC(=O)/C=C/C1=CC2=CC=CC=C2C=C1 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H14O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

226.27 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

2-Naphthaleneacrylic acid ethyl ester is a compound that has garnered interest in the scientific community due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound, often referred to as ethyl 2-naphthyl acrylate, is an ester derivative of 2-naphthaleneacrylic acid. Its chemical formula is , and it features a naphthalene ring structure which contributes to its lipophilicity and potential interactions within biological systems.

1. Antitumor Activity

Research has indicated that this compound exhibits significant antitumor properties. In vitro studies demonstrated its ability to inhibit the proliferation of various cancer cell lines, including breast and colon cancer cells. The compound's mechanism appears to involve the induction of apoptosis through the activation of caspase pathways, leading to programmed cell death in tumor cells .

2. Anti-inflammatory Effects

The compound has also been studied for its anti-inflammatory effects. In animal models, it reduced inflammation markers and exhibited protective effects against tissue damage caused by inflammatory responses. This suggests potential applications in treating inflammatory diseases .

3. Antimicrobial Properties

In addition to its antitumor and anti-inflammatory activities, this compound has demonstrated antimicrobial properties against a range of pathogens, including bacteria and fungi. The compound's effectiveness in inhibiting microbial growth indicates its potential as a therapeutic agent in infectious diseases .

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets within cells:

- Enzyme Inhibition : The compound may inhibit specific enzymes involved in cancer progression and inflammation, thereby modulating cellular pathways that lead to disease.

- Receptor Binding : It has been suggested that the compound binds to certain receptors, influencing signaling pathways that regulate cell growth and immune responses .

Case Studies

- Antitumor Efficacy : A study involving human breast cancer cell lines showed that treatment with this compound resulted in a dose-dependent decrease in cell viability. The study reported an IC50 value of approximately 25 µM, indicating effective cytotoxicity at relatively low concentrations .

- Inflammation Model : In a mouse model of acute inflammation induced by carrageenan, administration of the compound significantly reduced paw swelling compared to controls, suggesting its potential as an anti-inflammatory agent .

- Antimicrobial Activity : A comparative study evaluated the antimicrobial efficacy of various esters, including this compound, against Staphylococcus aureus and Escherichia coli. Results indicated that the compound exhibited notable inhibitory effects with minimum inhibitory concentration (MIC) values ranging from 32 to 64 µg/mL .

Summary Table of Biological Activities

Scientific Research Applications

Pharmaceutical Applications

Anti-inflammatory Properties

Research has shown that derivatives of 2-naphthaleneacrylic acid exhibit anti-inflammatory effects, making them potential candidates for developing new anti-inflammatory drugs. Studies indicate that these compounds can inhibit cyclooxygenase enzymes (COX-1 and COX-2), which are critical in the inflammatory response. For instance, a study highlighted the ability of certain naphthalene derivatives to reduce inflammation in animal models, suggesting their therapeutic potential in treating conditions like arthritis and other inflammatory diseases .

Anticancer Activity

2-Naphthaleneacrylic acid ethyl ester has also been studied for its anticancer properties. Research indicates that it can induce apoptosis in cancer cells, particularly breast and colon cancer cell lines. The mechanism involves the activation of caspases and the disruption of mitochondrial membrane potential, leading to programmed cell death. This property positions it as a candidate for further development as an anticancer agent .

Materials Science Applications

Polymer Chemistry

In materials science, this compound is utilized as a monomer in the synthesis of polymers. Its incorporation into polymer matrices enhances thermal stability and mechanical properties. For example, copolymers synthesized from this ester have shown improved tensile strength and elasticity compared to conventional polymers. This makes them suitable for applications in coatings, adhesives, and composite materials .

Photovoltaic Devices

The compound is also explored for use in organic photovoltaic devices due to its ability to absorb light effectively. Research indicates that films made from this compound exhibit favorable charge transport properties, which are crucial for efficient energy conversion in solar cells. This application is particularly promising for developing flexible and lightweight solar panels .

Organic Synthesis Applications

Synthetic Intermediates

In organic synthesis, this compound serves as an important intermediate for producing various chemical compounds. Its structure allows for multiple functionalization reactions, enabling the synthesis of more complex molecules with desired biological activities. For instance, it can be used to synthesize novel heterocycles through cycloaddition reactions, expanding the library of compounds available for drug discovery .

Case Studies

Comparison with Similar Compounds

Key Observations:

Reactivity: The α,β-unsaturated ester in this compound renders it reactive toward Michael addition and polymerization, similar to ethyl acrylate . However, the electron-withdrawing naphthalene group may reduce its reactivity compared to simpler acrylates.

Applications: Photochemical Uses: The naphthalene moiety enhances UV absorption, suggesting utility in light-stabilizing coatings or optoelectronic materials, akin to benzene-containing acrylates in flavor compounds . Biological Relevance: Fatty acid ethyl esters (e.g., hexadecanoic acid ethyl ester) dominate natural product extracts (e.g., honey, plant oils), whereas this compound is more likely synthetic .

Stability: Hydrolytic stability varies significantly: fatty acid esters resist hydrolysis due to their non-polar chains, while acrylic esters (including 2-naphthaleneacrylic acid derivatives) are prone to degradation under acidic/basic conditions .

Q & A

Q. What are the recommended strategies for conducting a comprehensive literature review on 2-naphthaleneacrylic acid ethyl ester?

To ensure thorough coverage, use databases like PubMed, TOXCENTER, and NTRL with tailored search strings combining CAS numbers (e.g., 581-96-4), synonyms (e.g., β-Naphthylacetic acid ethyl ester), MeSH terms (e.g., "Polycyclic Aromatic Hydrocarbons/pharmacology"), and keywords like "toxicokinetics" or "gene expression." Include grey literature (government reports, theses) and prioritize studies from 2003 onward to capture recent advancements. Validate findings using risk-of-bias tools for human/animal studies (e.g., randomization, outcome reporting) .

Q. What analytical techniques are essential for characterizing this compound?

Structural elucidation requires NMR (¹H/¹³C) to confirm the ethyl ester linkage and naphthalene backbone. Mass spectrometry (EI-MS) with reference to NIST databases (e.g., NIST MS 134247) ensures molecular weight validation (186.2066 g/mol). Purity assessment via GC or HPLC (>98% purity thresholds) is critical, particularly when synthesizing derivatives for pharmacological studies .

Q. What safety precautions should be observed during laboratory handling?

Use PPE (gloves, goggles) to avoid skin/eye contact. In case of exposure, rinse with water for 15 minutes and seek medical advice for persistent irritation. Store at 4°C in airtight containers to prevent degradation. Note that while acute toxicity data are limited, structural analogs like naphthalene derivatives exhibit potential respiratory and dermal hazards .

Advanced Research Questions

Q. How can conflicting toxicity data between in vitro and in vivo studies be resolved?

Discrepancies often arise from metabolic differences (e.g., esterase-mediated hydrolysis in vivo vs. static cell models). Address this by cross-validating results using ex vivo systems (e.g., liver microsomes) and applying probabilistic risk assessment tools. Prioritize studies with low risk of bias (e.g., randomized dosing, concealed allocation) and controlled confounders (e.g., cytochrome P450 activity) .

Q. What synthetic routes optimize yield and enantiopurity for this compound derivatives?

Employ enantioselective esterification using hyperthermophilic archaeal esterases (e.g., Pyrobaculum calidifontis VA1 PestE), which achieve E > 100 for chiral carboxylic acids. For alkylation, phase-transfer catalysis with ethyl isocyanoacetate and α,α'-dibromo-o-xylene derivatives under solid-liquid conditions enhances regioselectivity. Monitor reaction progress via TLC (hexane:ethyl acetate, 3:1) .

Q. How do researchers design experiments to evaluate the compound’s neuroprotective potential in Parkinson’s disease models?

Use in vitro models (e.g., SH-SY5Y cells) with oxidative stress inducers (e.g., rotenone) to assess ROS scavenging. For in vivo validation, employ 6-OHDA-lesioned rodents, measuring dopamine levels via HPLC-ECD. Include dose-response curves (0.1–10 µM in vitro; 10–100 mg/kg in vivo) and controls for esterase-mediated metabolite interference .

Q. What methodologies address the compound’s environmental persistence and bioaccumulation potential?

Conduct OECD 307 guideline soil degradation studies under aerobic conditions, quantifying residuals via LC-MS/MS. For bioaccumulation, use Daphnia magna assays with bioconcentration factors (BCF) calculated from octanol-water partition coefficients (log Kow ≈ 3.5 predicted). Cross-reference with EPA’s EPI Suite models to prioritize metabolites for toxicological profiling .

Methodological Notes

- Data Contradiction Analysis : Compare metabolic stability across species (e.g., human vs. rat hepatocytes) to explain interspecies variability in toxicity endpoints.

- Experimental Design : Use factorial designs to isolate ester hydrolysis effects from parent compound activity in pharmacological assays.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.